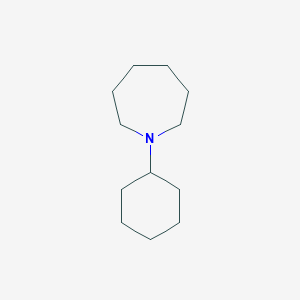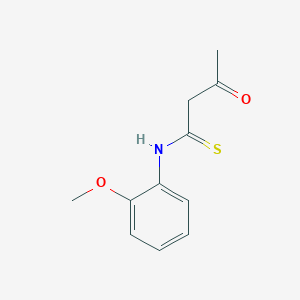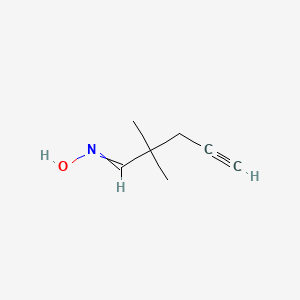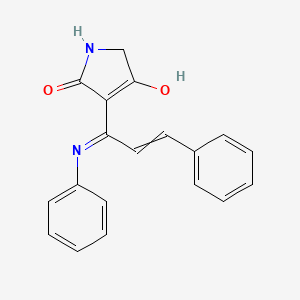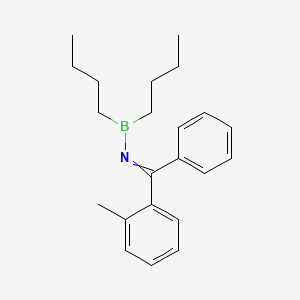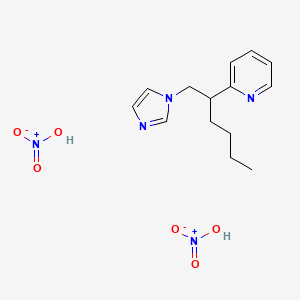
2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid is a compound that combines the structural features of imidazole, pyridine, and nitric acid Imidazole is a five-membered heterocyclic compound containing nitrogen atoms, while pyridine is a six-membered heterocyclic compound with a nitrogen atom Nitric acid is a strong oxidizing agent and acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Imidazol-1-ylhexan-2-yl)pyridine typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method is the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate, which enables the formation of imidazole rings . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and solvent-free conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Imidazol-1-ylhexan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration with nitric acid can introduce nitro groups onto the aromatic rings, while reduction can lead to the formation of amines .
Applications De Recherche Scientifique
2-(1-Imidazol-1-ylhexan-2-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Imidazol-1-ylhexan-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The nitric acid component can act as an oxidizing agent, modifying the structure and function of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar in structure but lacks the hexan-2-yl group.
2-(1H-Imidazol-4-yl)pyridine: Differently substituted imidazole ring.
3-(1H-Imidazol-1-yl)pyridine: Imidazole ring attached at a different position on the pyridine ring.
Uniqueness
2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid is unique due to the presence of the hexan-2-yl group, which can influence its chemical reactivity and biological activity. The combination of imidazole, pyridine, and nitric acid components provides a versatile scaffold for various applications in research and industry .
Propriétés
Numéro CAS |
61055-83-2 |
|---|---|
Formule moléculaire |
C14H21N5O6 |
Poids moléculaire |
355.35 g/mol |
Nom IUPAC |
2-(1-imidazol-1-ylhexan-2-yl)pyridine;nitric acid |
InChI |
InChI=1S/C14H19N3.2HNO3/c1-2-3-6-13(11-17-10-9-15-12-17)14-7-4-5-8-16-14;2*2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;2*(H,2,3,4) |
Clé InChI |
PSVYWGGGUFCICH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=CC=N2.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


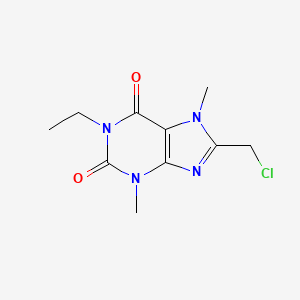
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
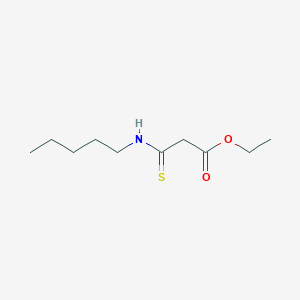
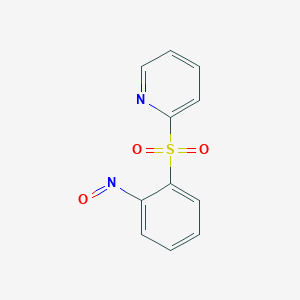
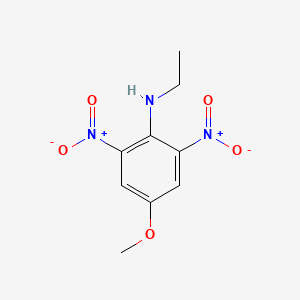
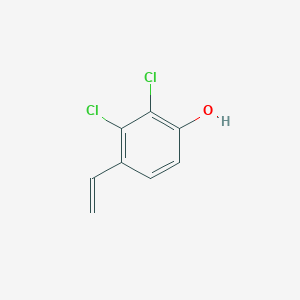
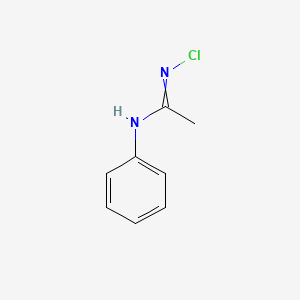
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
